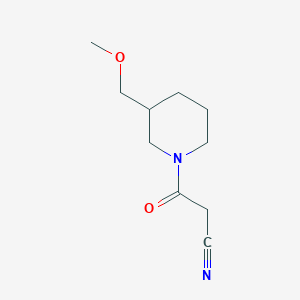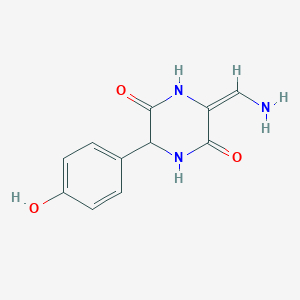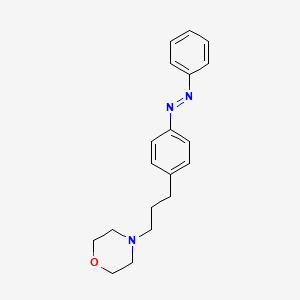
Fotocaine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fotocaine is a novel photochromic ion channel blocker derived from the long-lasting anesthetic fomocaine. It is designed to enable optical control of neuronal action potential firing by switching between 350 and 450 nm light . This compound represents an innovative approach in photopharmacology, allowing precise spatial and temporal control over neuronal functions .
準備方法
化学反応の分析
Fotocaine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Fotocaine has a wide range of scientific research applications, including:
作用機序
Fotocaine exerts its effects by acting as a photochromic ion channel blocker. It is readily taken up by neurons in brain slices and enables the optical control of action potential firing by switching between 350 and 450 nm light . The molecular targets of this compound include voltage-gated ion channels, particularly sodium channels, which are crucial for the generation and propagation of action potentials . The compound’s mechanism involves the reversible binding to these channels, allowing precise control over their activity with light .
類似化合物との比較
Fotocaine is unique compared to other similar compounds due to its photochromic properties and ability to control ion channels with light. Similar compounds include:
QAQ: A bis-quaternary ammonium ion that requires accessory ion channels for its biological effects.
Ethercaine: An azobenzene-containing local anesthetic with light-controlled biological activity.
This compound’s advantage lies in its ability to be readily taken up by neurons and its efficient optical control of action potential firing, making it a powerful tool in photopharmacology .
特性
分子式 |
C19H23N3O |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
[4-(3-morpholin-4-ylpropyl)phenyl]-phenyldiazene |
InChI |
InChI=1S/C19H23N3O/c1-2-6-18(7-3-1)20-21-19-10-8-17(9-11-19)5-4-12-22-13-15-23-16-14-22/h1-3,6-11H,4-5,12-16H2 |
InChIキー |
NDADKOVXAJKACJ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4R)-3-[(2S,5S)-2-[(R)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13436367.png)
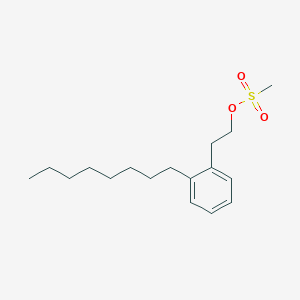
![5-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13436379.png)
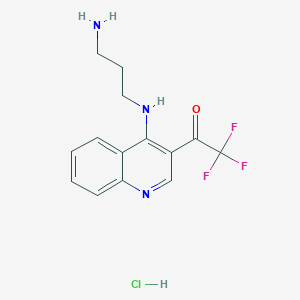
![(E)-1-[2-hydroxy-4,6-bis(2-methoxyethoxymethoxy)phenyl]-3-[3-methoxy-4-(2-methoxyethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B13436400.png)
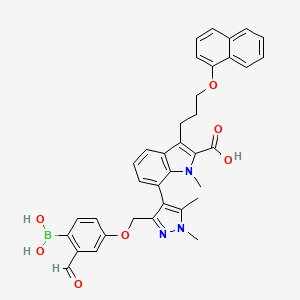
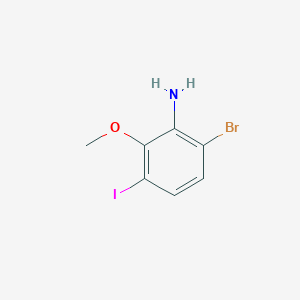
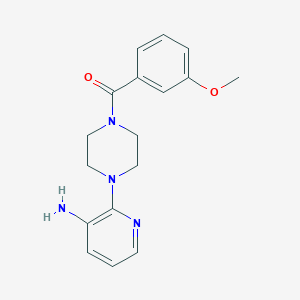
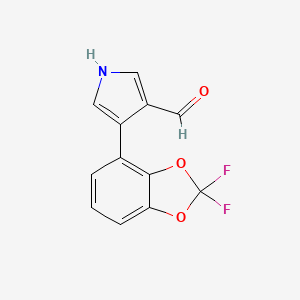

![[(2R,3S,4R,5R)-3,4-diacetyloxy-6-hydroxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13436421.png)
